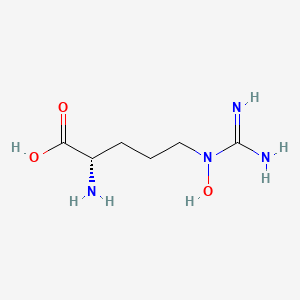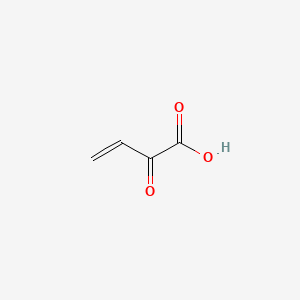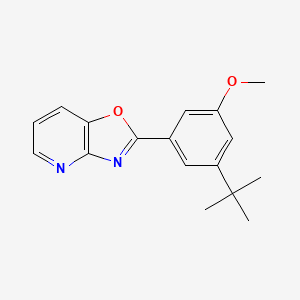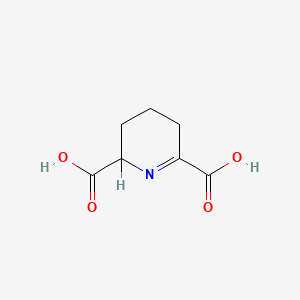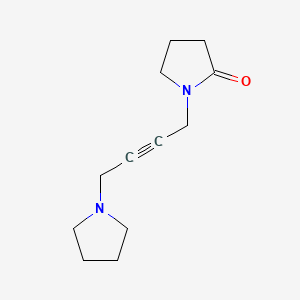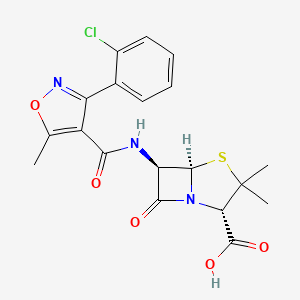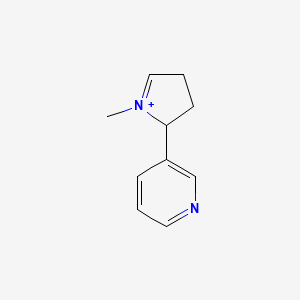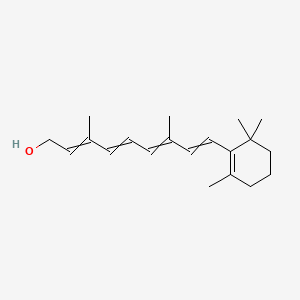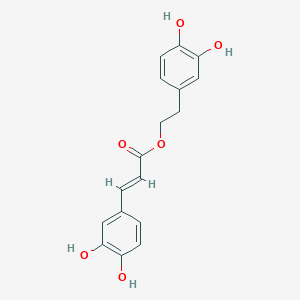
Caffeic acid 3,4-Dihydroxyphenethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caffeic acid 3,4-Dihydroxyphenethyl ester is a natural product found in Teucrium polium and Teucrium japonicum with data available.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Caffeic acid 3,4-dihydroxyphenethyl ester has been synthesized with high yield through Knoevenagel condensation, demonstrating significant cytotoxicity against a 56-cell-line panel and notable free-radical-scavenging activity (Zhang, Xiao, Chen, & Lian, 2010).
Chemistry and Biological Activities
This compound is a key water-soluble component of Salvia miltiorrhiza, exhibiting a variety of biological activities like antioxidant, anti-ischemia reperfusion, anti-thrombosis, and anti-hypertension properties (Jiang, Lau, Hon, Mak, Woo, & Fung, 2005).
Antiradical/Antioxidant Activities
Caffeic acid phenethyl ester and its analogues show potent antiradical and antioxidant effects, with variations in efficacy depending on the presence of double bonds and the distance between the carbonyl and aromatic systems (LeBlanc, Paré, Jean‐François, Hébert, Surette, & Touaibia, 2012).
Antitumor Activity and Pharmacokinetics
It exhibits potent in vivo anticancer efficacy and distinct pharmacokinetic and metabolic characteristics. Its rapid distribution to organs and hydrolysis to anticancer agents like caffeic acid and hydroxytyrosol highlight its potential in cancer treatment (Guo, Shen, Tong, Zhang, Wu, He, Yu, Ye, Zou, Zhang, & Lian, 2013).
Biosynthetic Engineering
Bacterial platforms have been engineered for the biosynthesis of caffeic acid derived phenethyl esters and amides, expanding capabilities for producing these compounds from renewable sources (Wang, Mahajani, Jackson, Yang, Chen, Ferreira, Lin, & Yan, 2017).
Antileukemic Effect
Caffeic acid 3,4-dihydroxyphenethyl ester shows high activity against leukemia cells, indicating its potential as a novel c-Myc inhibitor with unique mechanisms of action (Tang, Xie, Shi, Xin, Zheng, Zhang, Zhang, & Lian, 2020).
Immunomodulatory Effects
Its major constituent, CAPE, has been shown to enhance survival in nematodes infected with fungal pathogens, indicating its immunomodulatory potential (Coleman, Komura, Munro, Wu, Busanelli, Koehler, Thomas, Wagner, Holson, & Mylonakis, 2016).
Therapeutic Applications in Inflammation and Cancer
Caffeic acid phenethyl ester targets various transcription factors and has shown therapeutics in inflammation and cancer, warranting further clinical studies (Murtaza, Sajjad, Mehmood, Shah, & Siddiqi, 2014).
Propiedades
Nombre del producto |
Caffeic acid 3,4-Dihydroxyphenethyl ester |
|---|---|
Fórmula molecular |
C17H16O6 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O6/c18-13-4-1-11(9-15(13)20)3-6-17(22)23-8-7-12-2-5-14(19)16(21)10-12/h1-6,9-10,18-21H,7-8H2/b6-3+ |
Clave InChI |
CCHKZGVRIOKSEE-ZZXKWVIFSA-N |
SMILES isomérico |
C1=CC(=C(C=C1CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1CCOC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Sinónimos |
teucrol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






